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Compound of Interest

Compound Name: Ethyl phenylacetate

Cat. No.: B125129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl phenylacetate (C₁₀H₁₂O₂) is a significant organic compound widely utilized in the

fragrance, flavor, and pharmaceutical industries. A thorough understanding of its

thermochemical properties is paramount for process design, safety analysis, and the

development of novel applications. This technical guide provides a comprehensive overview of

the available thermochemical data for ethyl phenylacetate, detailed experimental protocols for

its determination, and computational methodologies for its prediction.

Core Thermochemical and Physical Properties
A summary of the key physical and thermochemical properties of ethyl phenylacetate is

presented below. While experimental data for fundamental thermochemical quantities such as

the standard enthalpy of formation and standard molar entropy are not readily available in the

literature, this guide provides established methodologies for their determination.

Table 1: Physical Properties of Ethyl Phenylacetate
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Property Value Source(s)

Molecular Formula C₁₀H₁₂O₂ [1]

Molecular Weight 164.20 g/mol [1]

Melting Point -29.4 °C [1]

Boiling Point 229 °C (at 101.325 kPa) [2][3]

Density 1.03 g/mL (at 25 °C) [3]

Vapor Pressure 22.7 Pa (at 20 °C) [3]

Enthalpy of Vaporization

(ΔvapH)
46.13 kJ/mol

Table 2: Key Thermochemical Data for Ethyl Phenylacetate

Property Value Method

Standard Enthalpy of

Formation (liquid, 298.15 K)
Data not available

See Section 3.1 for

experimental protocol

Standard Molar Entropy (liquid,

298.15 K)
Data not available

See Section 4 for discussion

on determination

Heat Capacity, Cp (liquid) Data not available
See Section 3.2 for

experimental protocol

Experimental Determination of Thermochemical
Properties
Precise experimental measurements are the cornerstone of accurate thermochemical data.

The following sections detail the standard methodologies for determining the key

thermochemical properties of liquid organic compounds like ethyl phenylacetate.

Standard Enthalpy of Formation via Combustion
Calorimetry
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The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined

indirectly from its experimentally measured enthalpy of combustion (ΔcH°) using a bomb

calorimeter.

Experimental Protocol:

Sample Preparation: A precisely weighed sample of high-purity ethyl phenylacetate is

placed in a crucible within a constant-volume bomb calorimeter. A known mass of a

combustion aid, such as benzoic acid, may be used to ensure complete combustion.

Bomb Assembly and Pressurization: The crucible is placed in the bomb, and a fuse wire is

connected to ignition electrodes, with its end in contact with the sample. The bomb is then

sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the

calorimeter's insulated container. The initial temperature of the water is recorded with high

precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is monitored and recorded at regular intervals

until it reaches a maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter system (Ccal) is determined by

calibrating with a standard substance of known enthalpy of combustion, such as benzoic

acid. The heat released by the combustion of the ethyl phenylacetate sample (qcomb) is

calculated from the observed temperature rise (ΔT) and the heat capacity of the calorimeter.

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any

auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the

bomb.

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion at constant

volume (ΔcU°) is calculated from the corrected heat release and the molar mass of ethyl
phenylacetate. This is then converted to the standard enthalpy of combustion at constant

pressure (ΔcH°) using the relationship ΔH = ΔU + Δ(pV).
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Calculation of Enthalpy of Formation: The standard enthalpy of formation of ethyl
phenylacetate is calculated from its standard enthalpy of combustion using Hess's Law,

incorporating the known standard enthalpies of formation of the combustion products (CO₂

and H₂O).

Heat Capacity Determination using Differential Scanning
Calorimetry (DSC)
The specific heat capacity (Cp) of liquid ethyl phenylacetate as a function of temperature can

be accurately determined using Differential Scanning Calorimetry (DSC), following a

standardized method such as ASTM E1269.[4]

Experimental Protocol (ASTM E1269):[4]

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using

certified reference materials (e.g., indium).

Sample Preparation: A small, accurately weighed sample of ethyl phenylacetate (typically

5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is

used as a reference.

Baseline Determination: A baseline scan is performed with empty sample and reference

pans to account for any instrumental asymmetry.

Reference Material Scan: A scan is performed with a sapphire standard (a material with a

well-characterized heat capacity) to determine the heat flow response of the instrument.

Sample Scan: The ethyl phenylacetate sample is subjected to a controlled temperature

program, typically a linear heating rate (e.g., 10-20 °C/min) over the desired temperature

range. The heat flow to the sample relative to the reference is recorded.

Data Analysis: The heat capacity of the ethyl phenylacetate sample is calculated by

comparing its heat flow curve to that of the sapphire standard and the baseline, taking into

account the masses of the sample and the standard. This provides the specific heat capacity

as a function of temperature.
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Computational Thermochemistry
In the absence of experimental data, computational quantum chemistry methods provide a

powerful tool for predicting the thermochemical properties of molecules.

High-Accuracy Composite Methods (e.g., G3MP2)
Gaussian-n (Gn) theories, such as G3MP2, are composite methods that approximate a high-

level, computationally expensive calculation by a series of lower-level calculations. These

methods are known to provide accurate predictions of enthalpies of formation for a wide range

of organic molecules. The G3MP2 method involves geometry optimization and frequency

calculations at the B3LYP/6-31G(d) level, followed by a series of single-point energy

calculations at higher levels of theory with larger basis sets. The final energy is a weighted sum

of these individual calculations, designed to cancel out errors and approximate a highly

accurate result.

Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a good balance between computational cost and

accuracy for determining the thermochemical properties of medium-sized organic molecules

like ethyl phenylacetate. The B3LYP functional combined with a Pople-style basis set, such as

6-31G*, is a widely used and well-validated combination for such calculations.[5][6][7] DFT

calculations can be used to determine optimized molecular geometries, vibrational frequencies

(which are used to calculate thermal corrections to the enthalpy and entropy), and electronic

energies. From these, the standard enthalpy of formation and standard molar entropy can be

derived.

Workflow for Thermochemical Data Determination
The logical flow for obtaining comprehensive thermochemical data for ethyl phenylacetate
involves a combination of experimental and computational approaches.
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Experimental Determination

Computational Prediction

High-Purity Ethyl Phenylacetate Sample
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Caption: Workflow for obtaining thermochemical data for ethyl phenylacetate.

Conclusion
This technical guide has summarized the available physical properties of ethyl phenylacetate
and outlined the standard experimental and computational methodologies for determining its

key thermochemical data. While a complete set of experimentally validated thermochemical

parameters is not currently available in the public domain, the protocols and computational

approaches described herein provide a clear pathway for researchers and industry

professionals to obtain this critical information. The continued pursuit of accurate
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thermochemical data for compounds like ethyl phenylacetate is essential for advancing

chemical process technology and ensuring safe and efficient industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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